![molecular formula C16H22ClN5O2 B8069011 2-[(2R)-2-methylpiperazin-1-yl]-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride](/img/structure/B8069011.png)
2-[(2R)-2-methylpiperazin-1-yl]-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PRX933 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and detailed in specific patents .
Industrial Production Methods: : Industrial production of PRX933 hydrochloride typically involves large-scale synthesis following the same principles as laboratory synthesis but optimized for yield, purity, and cost-effectiveness. The process includes rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: : PRX933 hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .
Scientific Research Applications
Chemistry: : PRX933 hydrochloride is used as a tool compound to study the 5-HT2C receptor and its role in various chemical processes.
Biology: : In biological research, PRX933 hydrochloride is used to investigate the physiological and pathological roles of the 5-HT2C receptor, particularly in the context of hypertension and related cardiovascular conditions .
Medicine: : Although not used clinically, PRX933 hydrochloride is valuable in preclinical studies to explore potential therapeutic applications for conditions like hypertension .
Industry: : In the pharmaceutical industry, PRX933 hydrochloride serves as a reference compound for the development of new drugs targeting the 5-HT2C receptor .
Mechanism of Action
PRX933 hydrochloride exerts its effects by binding to and activating the 5-HT2C receptor, a subtype of serotonin receptor. This activation leads to a cascade of intracellular signaling events that ultimately result in physiological responses such as vasoconstriction and modulation of blood pressure .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to PRX933 hydrochloride include other 5-HT2C receptor agonists such as:
Uniqueness: : PRX933 hydrochloride is unique in its specific binding affinity and efficacy at the 5-HT2C receptor, making it a valuable tool for research. Its distinct pharmacokinetic and pharmacodynamic profiles also set it apart from other similar compounds .
Properties
IUPAC Name |
2-[(2R)-2-methylpiperazin-1-yl]-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2.ClH/c1-13-11-18-7-8-21(13)15-16(20-6-5-19-15)23-10-9-22-14-3-2-4-17-12-14;/h2-6,12-13,18H,7-11H2,1H3;1H/t13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQDAMABRIBIHR-BTQNPOSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=CN=C2OCCOC3=CN=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C2=NC=CN=C2OCCOC3=CN=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
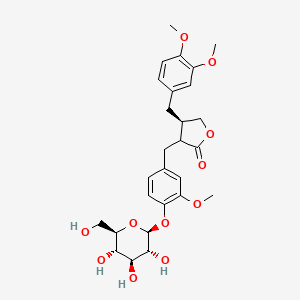
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068944.png)
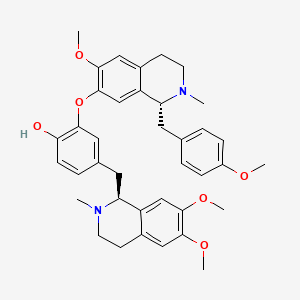

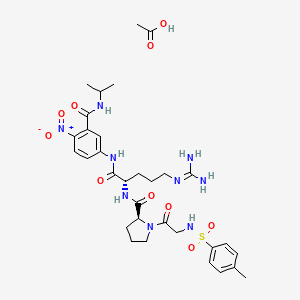
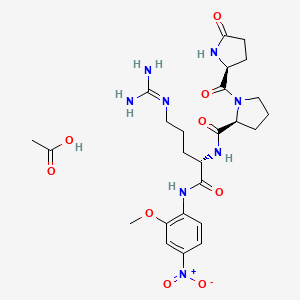
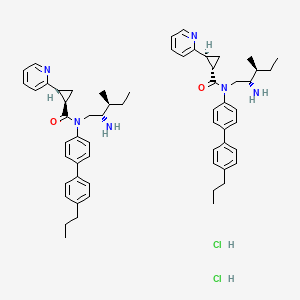

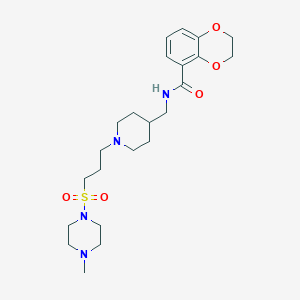

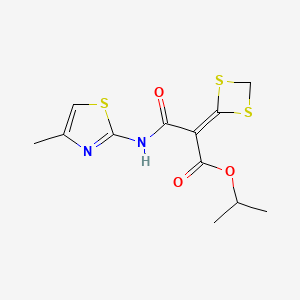
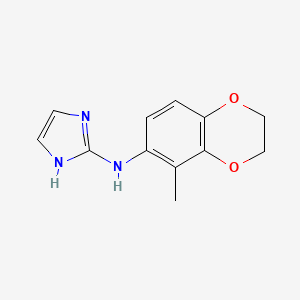
![3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide](/img/structure/B8069023.png)
![(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B8069029.png)
